5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol CAS number
5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol CAS number
An In-depth Technical Guide to 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the 1,2,4-triazole nucleus is a "privileged scaffold," a molecular framework that exhibits a remarkable propensity for binding to a wide array of biological targets.[1][2] This guide focuses on a specific, promising derivative: 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol .
This compound integrates several key structural features:
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A 1,2,4-triazole ring , a stable aromatic system known for its ability to engage in hydrogen bonding and dipole interactions, making it an effective pharmacophore.[2]
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A thiol (-SH) group , which imparts significant reactivity, allowing for nucleophilic substitution reactions and potential conjugation to biomolecules.[3] It also plays a crucial role in the tautomeric equilibrium between thiol and thione forms, influencing the molecule's interaction with biological receptors.
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A cyclopropyl group , a small, strained ring that can enhance metabolic stability and binding affinity to target proteins.[3][4]
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A propyl group , which contributes to the molecule's lipophilicity, influencing its pharmacokinetic profile.
This unique combination of functional groups positions 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol as a valuable building block and a potential lead compound for developing novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential applications for researchers, scientists, and drug development professionals.
Core Compound Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its Chemical Abstracts Service (CAS) number, which provides a unique, unambiguous identifier.
CAS Number: 603981-93-7[5]
A summary of the key physicochemical properties is presented below. This data is essential for experimental design, including solvent selection, reaction condition optimization, and formulation development.
| Property | Value | Source |
| CAS Number | 603981-93-7 | [5] |
| Molecular Formula | C₈H₁₃N₃S | [5] |
| Molecular Weight | 183.28 g/mol | [5] |
| MDL Number | MFCD03423478 | [5] |
| Hazard | Irritant | [5] |
Synthesis and Mechanistic Considerations
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established area of heterocyclic chemistry. The most common and reliable method involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide precursor.[1] This process is robust and allows for modular assembly, where the substituents (in this case, propyl and cyclopropyl groups) are introduced on the starting materials.
The general synthetic pathway can be broken down into two primary stages:
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Formation of the Thiosemicarbazide Intermediate : This step typically involves the reaction of an isothiocyanate with a hydrazine derivative.
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Cyclization to the Triazole Ring : The thiosemicarbazide is then treated with a base, which promotes a cyclodehydration reaction to form the stable 1,2,4-triazole-3-thiol ring.[6]
General Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for synthesizing analogous 1,2,4-triazole-3-thiols.[6]
Objective: To synthesize 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol.
Materials:
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Propyl isothiocyanate
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Cyclopropanecarbohydrazide
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Potassium hydroxide (KOH)
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Ethanol (absolute)
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Hydrochloric acid (HCl), concentrated
-
Distilled water
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Standard reflux apparatus, magnetic stirrer, ice bath
Procedure:
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Step 1: Synthesis of 1-Cyclopropanecarbonyl-4-propylthiosemicarbazide
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In a 250 mL round-bottom flask, dissolve cyclopropanecarbohydrazide (0.1 mol) in 100 mL of absolute ethanol.
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To this stirring solution, add propyl isothiocyanate (0.1 mol) dropwise at room temperature.
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After the addition is complete, reflux the reaction mixture for 4-6 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
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Pour the concentrated mixture into ice-cold water to precipitate the solid intermediate.
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Filter the crude product, wash with cold water, and dry. Recrystallize from ethanol if necessary to obtain the pure thiosemicarbazide intermediate.
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-
Step 2: Cyclization to 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol
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Suspend the dried thiosemicarbazide intermediate (0.05 mol) in 100 mL of an 8% aqueous potassium hydroxide solution.
-
Reflux the mixture with vigorous stirring for 6-8 hours, during which the solid should dissolve.[6]
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Carefully acidify the cold, clear solution with concentrated HCl to a pH of approximately 5-6. This will precipitate the target compound.
-
Filter the resulting white or off-white solid, wash thoroughly with cold distilled water to remove any inorganic salts, and dry under vacuum.
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The purity of the final product should be assessed via melting point determination and spectroscopic methods.
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Self-Validation: The success of this protocol is validated at each stage. The formation of the intermediate is confirmed by TLC and its distinct spectroscopic signature. The final product's identity and purity are confirmed by melting point analysis (which should be sharp for a pure compound) and comprehensive analytical characterization.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and analytical techniques is employed for this purpose.
| Technique | Expected Observations | Purpose |
| FTIR Spectroscopy | - Broad peak ~2550-2600 cm⁻¹ (S-H stretch)- Peak ~3100-3300 cm⁻¹ (N-H stretch from tautomer)- Peaks ~1600-1650 cm⁻¹ (C=N stretch)- Peaks ~2850-2960 cm⁻¹ (Aliphatic C-H stretch) | Confirms the presence of key functional groups (thiol, triazole ring, alkyl chains).[7] |
| ¹H NMR Spectroscopy | - Multiplets for propyl group (CH₃, CH₂, CH₂)- Multiplets for cyclopropyl group protons- A broad singlet for the SH proton (exchangeable with D₂O) | Determines the proton environment, confirming the connectivity of the alkyl and cyclopropyl groups.[4][7] |
| ¹³C NMR Spectroscopy | - Resonances for the three distinct carbons of the propyl group- Resonances for the cyclopropyl carbons- Resonances for the two carbons of the triazole ring (one C=S, one C-N) | Provides a map of the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight (183.28) | Confirms the molecular weight and provides fragmentation patterns to support the proposed structure.[8] |
| Elemental Analysis | - Percentages of C, H, N, and S that match the calculated values for C₈H₁₃N₃S | Verifies the elemental composition and purity of the compound.[4] |
Potential Applications and Biological Activity
The 1,2,4-triazole-3-thiol scaffold is a cornerstone in the development of a wide range of biologically active agents.[1][2][6] The specific combination of cyclopropyl and propyl substituents on this core suggests several promising avenues for research and drug development.
Diagram of Potential Therapeutic Areas
Caption: Potential applications of the 1,2,4-triazole-3-thiol scaffold.
Discussion of Biological Activities
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Antifungal and Antibacterial Activity: Triazole derivatives are famous for their antifungal properties, with drugs like fluconazole and itraconazole being prime examples.[2][4] The triazole ring is crucial for binding to fungal enzymes. The thiol group can enhance this activity by forming coordinating bonds with metal ions in enzyme active sites or by participating in redox processes.[3] Numerous studies have demonstrated significant in vitro antibacterial and antifungal activity for various substituted 1,2,4-triazole-3-thiols against a broad spectrum of pathogens.[1]
-
Anticancer Activity: The 1,2,4-triazole scaffold is present in anticancer drugs like anastrozole and letrozole.[2] Derivatives of 1,2,4-triazole-3-thiol have shown promise as agents for anticancer therapy, with activities attributed to various mechanisms, including enzyme inhibition and induction of apoptosis.[6]
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Antioxidant Activity: Free radicals contribute to numerous diseases, and compounds that can scavenge these radicals have therapeutic potential.[9] The thiol group in the target molecule is a key player here. It can act as a hydrogen donor to neutralize free radicals, such as the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, which is a common method for assessing antioxidant activity.[7][9]
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Agrochemical Applications: Beyond medicine, these compounds are valuable in agriculture. Their inherent antifungal properties make them effective fungicides for crop protection.[1] Furthermore, some derivatives have shown potent herbicidal activity, suggesting their use in weed management.[4]
Protocol: DPPH Free Radical Scavenging Assay
This protocol provides a method to evaluate the antioxidant potential of the title compound.
Objective: To determine the in-vitro antioxidant activity of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol.
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.[7][9]
Materials:
-
5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (spectroscopic grade)
-
Ascorbic acid (as a positive control)
-
UV-Vis Spectrophotometer, micropipettes, and cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (1 mg/mL) in methanol.
-
Prepare a series of dilutions from the stock solution to obtain different concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.
-
Prepare a similar set of dilutions for the ascorbic acid standard.
-
-
Assay Execution:
-
To 1.0 mL of each dilution of the test compound (and the standard), add 2.0 mL of the DPPH solution.
-
Prepare a blank sample containing 1.0 mL of methanol and 2.0 mL of the DPPH solution.
-
Shake the mixtures vigorously and allow them to stand at room temperature in the dark for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each solution at 517 nm using the UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the % scavenging against the concentration for both the test compound and the standard.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the plot. A lower IC₅₀ value indicates higher antioxidant activity.[7]
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Conclusion
5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is a multifaceted heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its well-defined structure, accessible synthesis, and the proven biological relevance of its core scaffold make it an attractive target for further investigation. The presence of the reactive thiol group, combined with the modulating effects of the propyl and cyclopropyl substituents, provides a rich platform for the design of new lead compounds. Researchers in drug development are encouraged to explore this and related structures as they pursue novel therapeutics to address pressing global health challenges in infectious diseases, cancer, and inflammatory disorders.
References
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MySkinRecipes. 5-Cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol. Available from: [Link]
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MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]
- Ke, W., Sun, N. B., & Wu, H. K. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)
-
ResearchGate. Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Available from: [Link]
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Kavvurnos, D., Paskaleva, D., & Zhelyazkova, S. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia. Available from: [Link]
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NIH National Center for Biotechnology Information. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]
- Kuban, B., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia.
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ResearchGate. Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available from: [Link]
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NIH National Center for Biotechnology Information. An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link]
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